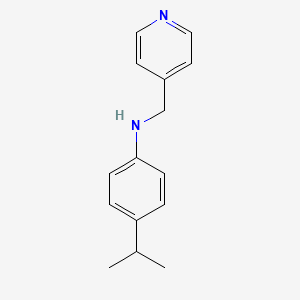
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C15H18N2 It is characterized by the presence of a pyridine ring and an aniline moiety, connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 4-(propan-2-yl)aniline with pyridine-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase insert domain receptor (KDR) inhibitor, which is relevant in cancer research.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biology: The compound’s interactions with biological targets are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as KDR. By inhibiting KDR, the compound can interfere with the signaling pathways involved in angiogenesis, which is crucial for tumor growth and metastasis. The inhibition of KDR leads to reduced vascular endothelial growth factor (VEGF) signaling, thereby limiting the formation of new blood vessels.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-ylmethyl)aniline derivatives: These compounds share a similar structure but may have different substituents on the aromatic rings.
4-(propan-2-yl)-N-(pyridin-2-ylmethyl)aniline: This compound has a similar structure but with the pyridine ring attached at a different position.
Uniqueness
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline is unique due to its specific substitution pattern and the presence of both pyridine and aniline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C15H18N2/c1-12(2)14-3-5-15(6-4-14)17-11-13-7-9-16-10-8-13/h3-10,12,17H,11H2,1-2H3 |
InChI Key |
SACCPYURCJILEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















